Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene carboxylates. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetoxybenzamido group, and a thiophene ring substituted with a 2-methylpropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkylating agents.
Formation of the Benzamido Group: The benzamido group is typically introduced through an amide coupling reaction between an amine and a benzoyl chloride derivative.
Acetylation: The acetoxy group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro, halogen, or sulfonyl derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 2-[2-(Acetyloxy)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-[2-(Hydroxy)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Ethyl 2-[2-(Acetyloxy)benzamido]-4-(ethyl)thiophene-3-carboxylate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
These comparisons highlight the uniqueness of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE in terms of its specific functional groups and their impact on its chemical properties and biological activities.
Properties
Molecular Formula |
C20H23NO5S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO5S/c1-5-25-20(24)17-14(10-12(2)3)11-27-19(17)21-18(23)15-8-6-7-9-16(15)26-13(4)22/h6-9,11-12H,5,10H2,1-4H3,(H,21,23) |
InChI Key |
HUVAAGHXHAJOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
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